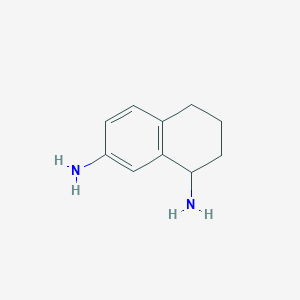
1,2,3,4-四氢萘-1,7-二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydronaphthalene-1,7-diamine is a chemical compound with the CAS Number: 63125-52-0 . It has a molecular weight of 162.23 and is typically stored at room temperature . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for 1,2,3,4-Tetrahydronaphthalene-1,7-diamine is1S/C10H14N2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,11-12H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydronaphthalene-1,7-diamine has a molecular weight of 162.23 . It is a powder in its physical form and is typically stored at room temperature .科学研究应用
有机化学应用
1,2,3,4-四氢萘衍生物在有机合成中至关重要,用作构建复杂分子的中间体。它们参与催化不对称合成,展示了它们在创建具有手性中心的分子的多功能性。例如,通过氧化 N-杂环卡宾催化对映选择性合成 1,2-二氢萘说明了这些化合物在药物和合成化学中的潜力,因为它们能够形成具有高收率和对映选择性的立体中心 (Perveen 等人,2017)。
燃料研究
四氢萘或 1,2,3,4-四氢萘被认为是运输燃料替代品配制中的重要组成部分。专注于其在中高温下的点火特性的研究提供了对其在提高燃油效率和减少排放中所起作用的见解。在各种条件下对四氢萘自燃的研究强调了其在理解和改进燃料成分以获得更好的性能和环境相容性方面的效用 (Raza 等人,2020)。
材料科学
对 1,2,3,4-四氢萘分子自组装的探索揭示了其在材料科学中的重要性,特别是在纳米结构和自组装结构的形成中。这些结构在纳米技术和材料工程中具有潜在应用,突出了该化合物在开发具有独特性能的新材料中的作用 (Silly 等人,2017)。
化学动力学
通过在快速压缩机中对四氢萘进行自燃研究,了解其在高压和低至中温下的化学动力学对于燃烧和能源应用至关重要。这项研究通过提供对四氢萘在各种条件下的点火行为的详细见解,帮助设计更有效的燃烧系统,从而促进先进能源解决方案的开发 (Kukkadapu 等人,2015)。
安全和危害
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements indicate potential hazards upon ingestion, skin contact, eye contact, and inhalation . Safety precautions include avoiding contact with skin, eyes, and clothing, and avoiding inhalation of vapor or mist .
属性
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,7-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIILISPGQREIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydronaphthalene-1,7-diamine | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid](/img/structure/B2661974.png)
![2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2661975.png)
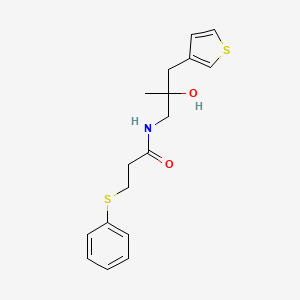
![2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride](/img/structure/B2661977.png)
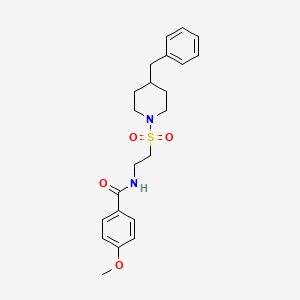

![N-(benzo[d]thiazol-2-yl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2661980.png)
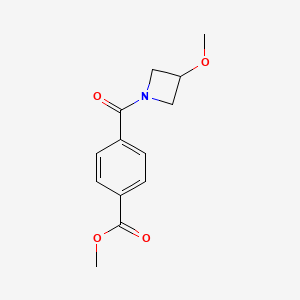
![12-(Iodomethyl)-11-oxa-1,3,5-triazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione](/img/structure/B2661985.png)
![5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2661986.png)
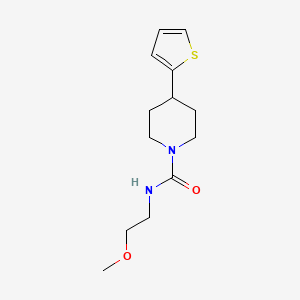
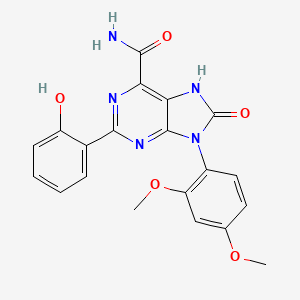
![4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B2661991.png)
![(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone](/img/structure/B2661992.png)